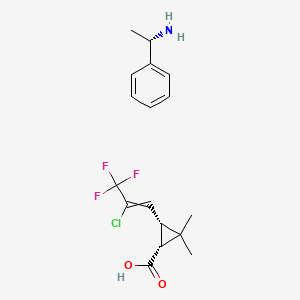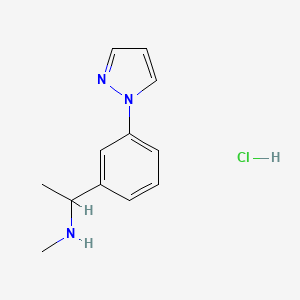
(2R,3R,11bS)-Dihydrotetrabenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,11bS)-Dihydrotetrabenazine: is an organic compound with the chemical formula C19H29NO3 . It is a close analog of tetrabenazine and is known for its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor . This compound is primarily used in the treatment of hyperkinetic movement disorders, such as Huntington's disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,11bS)-Dihydrotetrabenazine typically involves multiple steps, starting from simpler organic compounds. The process includes the formation of key intermediates through reactions such as nitration, reduction, and cyclization . The reaction conditions are carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and specific solvents helps in achieving high yields and purity of the compound.
Chemical Reactions Analysis
(2R,3R,11bS)-Dihydrotetrabenazine: undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as chromium(VI) oxide or potassium permanganate .
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Reactions often employ nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Scientific Research Applications
(2R,3R,11bS)-Dihydrotetrabenazine: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter uptake and release.
Medicine: Investigated for its potential in treating movement disorders and other neurological conditions.
Industry: Employed in the development of radioligands for positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism by which (2R,3R,11bS)-Dihydrotetrabenazine exerts its effects involves the inhibition of VMAT2, which is responsible for transporting monoamines (such as dopamine, serotonin, and norepinephrine) into synaptic vesicles. By inhibiting VMAT2, the compound reduces the amount of monoamines available for release into the synaptic cleft, thereby modulating neurotransmitter levels and alleviating symptoms of hyperkinetic movement disorders.
Comparison with Similar Compounds
Tetrabenazine
Deutetrabenazine
Valbenazine
Istradefylline
This detailed overview provides a comprehensive understanding of (2R,3R,11bS)-Dihydrotetrabenazine, its preparation, reactions, applications, mechanism, and comparison with similar compounds
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2R,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m1/s1 |
InChI Key |
WEQLWGNDNRARGE-HYVNUMGLSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B15354446.png)





![(6S,8aS)-6-ethylsulfinyl-7,8-bis[(4-methoxyphenoxy)methoxy]-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15354494.png)

![De(6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) 9-Hydroxy-1-chloro Risperidone-d4](/img/structure/B15354499.png)
![Robenidine-d8 HCl [Bis(phenyl-d4)]](/img/structure/B15354503.png)

![tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B15354519.png)

